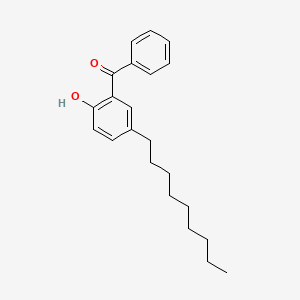
2-Hydroxy-5-nonylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nonylbenzophenone, also known as this compound, is an organic compound with the molecular formula C22H28O2. It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a nonyl chain on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nonylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 2-hydroxy-5-nonylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nonylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nonylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-nonylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-nonylphenyl bromide.
Scientific Research Applications
2-Hydroxy-5-nonylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized as a UV stabilizer in plastics and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nonylbenzophenone involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the degradation of materials. In biological systems, its antioxidant properties are attributed to the hydroxy group, which can donate hydrogen atoms to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-: Known for its use as a sunscreen agent.
Methanone, (2-hydroxy-5-methylphenyl)phenyl-: Studied for its antimicrobial properties.
Methanone, (2-hydroxy-4-octyloxyphenyl)phenyl-: Used as a UV absorber in various applications.
Uniqueness
2-Hydroxy-5-nonylbenzophenone is unique due to its long nonyl chain, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other benzophenone derivatives and broadens its range of applications.
Properties
CAS No. |
58085-73-7 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-18-15-16-21(23)20(17-18)22(24)19-13-10-8-11-14-19/h8,10-11,13-17,23H,2-7,9,12H2,1H3 |
InChI Key |
BHBZCWUKTDYMJM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
58085-73-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


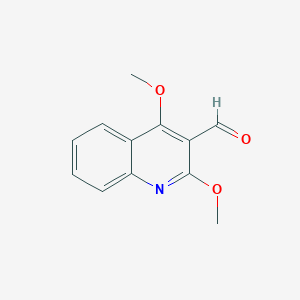
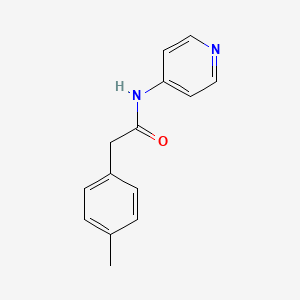
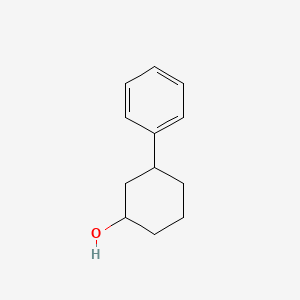
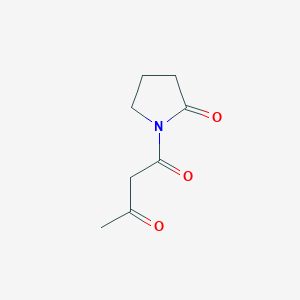
![4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1616535.png)
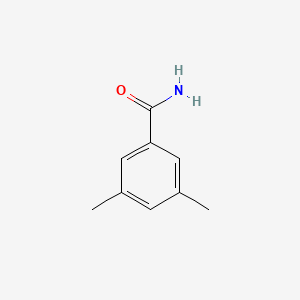
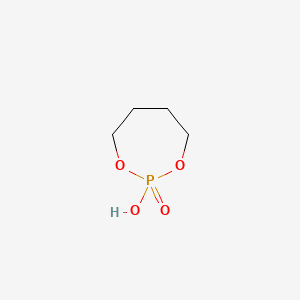

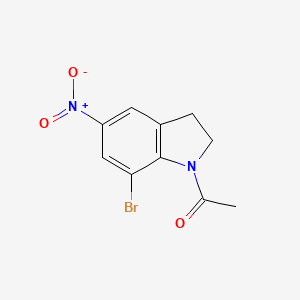

![Bicyclo[2.2.2]octan-1-ol, 4-phenyl-](/img/structure/B1616544.png)
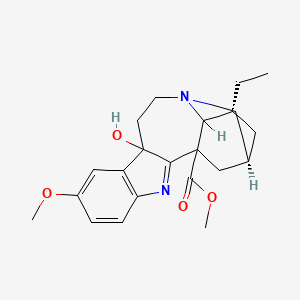
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole](/img/structure/B1616551.png)
![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
